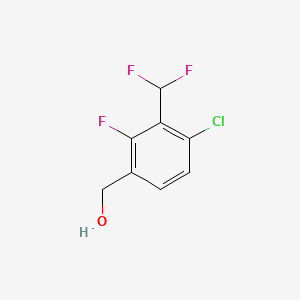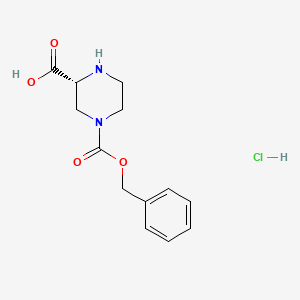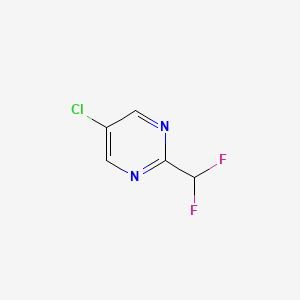
(4-Bromo-2-fluoro-3-(methylthio)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-fluoro-3-(methylthio)phenyl)methanol is an organic compound with the molecular formula C8H8BrFOS It is characterized by the presence of bromine, fluorine, and a methylthio group attached to a phenyl ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-3-(methylthio)phenyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Thiomethylation: Addition of a methylthio group to the phenyl ring.
Methanol Addition: Introduction of a methanol group to the phenyl ring.
These reactions often require specific catalysts and conditions, such as the use of Friedel-Crafts acylation for bromination and fluorination, followed by thiomethylation and methanol addition under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems .
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2-fluoro-3-(methylthio)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (4-Bromo-2-fluoro-3-(methylthio)phenyl)carboxylic acid .
Aplicaciones Científicas De Investigación
(4-Bromo-2-fluoro-3-(methylthio)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-fluoro-3-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methylthio groups allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromo-2-fluoro-3-(methylthio)phenyl)phenylmethanol: Similar structure but with an additional phenyl group.
3-Fluoro-4-(methylthio)phenylboronic acid: Contains a boronic acid group instead of a methanol group.
Uniqueness
(4-Bromo-2-fluoro-3-(methylthio)phenyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C8H8BrFOS |
|---|---|
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
(4-bromo-2-fluoro-3-methylsulfanylphenyl)methanol |
InChI |
InChI=1S/C8H8BrFOS/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-3,11H,4H2,1H3 |
Clave InChI |
OZRRESJKFNLRST-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1F)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B14036763.png)
![8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B14036777.png)



![(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14036822.png)

![5'-(1-Fluorocyclopropyl)-3-iodo-2'-methyl-2'H-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B14036836.png)



![5-Bromo-4-chloro-7-trityl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14036852.png)
![Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14036856.png)
